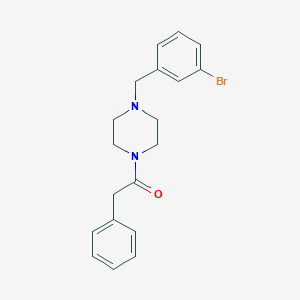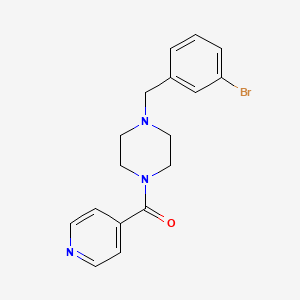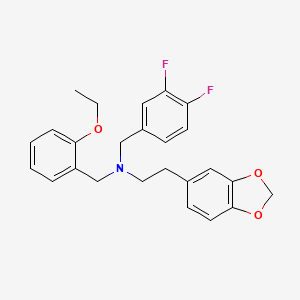![molecular formula C16H10Br2N2O4 B3554430 5-bromo-N-[1-(5-bromo-2-furoyl)-3-methyl-2(1H)-pyridinylidene]-2-furamide](/img/structure/B3554430.png)
5-bromo-N-[1-(5-bromo-2-furoyl)-3-methyl-2(1H)-pyridinylidene]-2-furamide
Descripción general
Descripción
5-bromo-N-[1-(5-bromo-2-furoyl)-3-methyl-2(1H)-pyridinylidene]-2-furamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BFA and is a potent inhibitor of the ADP-ribosylation factor (ARF) guanine nucleotide exchange factor (GEF).
Mecanismo De Acción
BFA works by inhibiting the activity of ARF GEFs. ARF GEFs are proteins that activate ARF proteins by catalyzing the exchange of GDP for GTP. ARF proteins are small GTPases that play a key role in intracellular trafficking and membrane trafficking. By inhibiting the activity of ARF GEFs, BFA prevents the activation of ARF proteins, leading to the disruption of intracellular trafficking and membrane trafficking.
Biochemical and Physiological Effects:
BFA has been shown to have a wide range of biochemical and physiological effects. BFA has been shown to disrupt Golgi structure and function, leading to the accumulation of Golgi-associated proteins in the endoplasmic reticulum. This disruption of intracellular trafficking can lead to the inhibition of protein secretion and the activation of stress signaling pathways. BFA has also been shown to inhibit the activity of phospholipase D, which is involved in the regulation of membrane trafficking and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFA is a potent inhibitor of ARF GEFs and has been extensively used as a tool to study the ARF GEF signaling pathway. BFA is also relatively easy to synthesize and is commercially available. However, BFA has some limitations for lab experiments. BFA is not very stable and can degrade quickly, which can affect the reproducibility of experiments. BFA is also toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of BFA. One area of research is the development of more stable analogs of BFA that can be used in experiments. Another area of research is the identification of new targets of BFA, which could lead to the discovery of new signaling pathways and cellular processes. Finally, the study of the physiological and pathological roles of ARF GEFs and their regulators is an area of research that could provide new insights into the regulation of intracellular trafficking and membrane trafficking.
Aplicaciones Científicas De Investigación
BFA has been extensively used in scientific research as a tool to study the ARF GEF signaling pathway. ARF GEFs are a family of proteins that regulate intracellular trafficking and membrane trafficking. BFA inhibits the activity of ARF GEFs by preventing the exchange of GDP for GTP on ARF proteins, which is required for their activation. This leads to the disruption of intracellular trafficking and membrane trafficking, which has been shown to have a wide range of effects on cellular processes.
Propiedades
IUPAC Name |
5-bromo-N-[1-(5-bromofuran-2-carbonyl)-3-methylpyridin-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O4/c1-9-3-2-8-20(16(22)11-5-7-13(18)24-11)14(9)19-15(21)10-4-6-12(17)23-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNADLUDARQGIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=NC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(4-ethoxyphenyl)amino]-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3554352.png)
![N-[4-methyl-5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B3554355.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3554365.png)
![3-amino-N-(4-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3554377.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B3554384.png)



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B3554418.png)
![4-{[4-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3554423.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3554428.png)
![N-(3-{[(3-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)nicotinamide](/img/structure/B3554435.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B3554447.png)